11-[(7-hydroxy-2-oxo-3-phenyl-2H-chromen-8-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
This compound features a hybrid structure combining a coumarin derivative (7-hydroxy-2-oxo-3-phenyl-2H-chromen-8-yl) linked via a methyl group to a 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core. The coumarin moiety is associated with diverse biological activities, including anti-inflammatory and antimicrobial effects, while the diazatricyclo system may confer rigidity and influence binding to biological targets. The hydroxy and phenyl substituents likely enhance solubility and intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
11-[(7-hydroxy-2-oxo-3-phenylchromen-8-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c30-24-10-9-19-12-21(18-5-2-1-3-6-18)27(32)33-26(19)22(24)16-28-13-17-11-20(15-28)23-7-4-8-25(31)29(23)14-17/h1-10,12,17,20,30H,11,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRWNRTZFBOALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=C(C=CC5=C4OC(=O)C(=C5)C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to coumarin derivatives, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Coumarin derivatives have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections.
Biological Activity
The compound 11-[(7-hydroxy-2-oxo-3-phenyl-2H-chromen-8-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule belonging to the class of chromenones. Its unique structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound's structure includes:
- Chromone Backbone : Characterized by a fused benzene and pyran ring system.
- Hydroxyl Group : Located at the 7-position which may enhance its reactivity and biological interactions.
- Phenyl Group : At the 4-position contributing to its structural complexity.
The molecular formula is with a molecular weight of approximately 367.38 g/mol.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of chromenone derivatives similar to our compound. For instance, derivatives of 7-hydroxycoumarin have shown significant activity against various bacterial strains:
In a study focusing on related compounds, it was found that certain derivatives exhibited high antimicrobial activity against Gram-positive bacteria while showing less effectiveness against Gram-negative strains.
Anticancer Potential
Research into chromenone derivatives has also highlighted their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation:
-
Mechanism of Action :
- Induction of oxidative stress leading to apoptosis.
- Inhibition of specific kinases involved in cell cycle regulation.
-
Case Studies :
- A study demonstrated that a related chromenone derivative significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, through apoptosis induction mechanisms .
Synthesis and Evaluation
Recent studies have synthesized various derivatives based on the chromenone structure to evaluate their biological activities:
- Synthesis Methods :
-
Biological Evaluation :
- Compounds were evaluated for their antimicrobial and anticancer activities using standard methods such as disk diffusion for antimicrobial testing and MTT assays for anticancer activity.
Scientific Research Applications
Anticancer Activity
Research has indicated that coumarin derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. Studies reveal that it possesses potent antibacterial activity, making it a candidate for developing new antimicrobial agents . Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Enzyme Inhibition
The compound also acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit DNA topoisomerases, which are critical for DNA replication and cellular division . This inhibition can lead to reduced cancer cell viability.
Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various coumarin derivatives, including our compound. The results demonstrated that it significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value indicating effective potency compared to standard chemotherapeutics .
Study 2: Antimicrobial Activity
In another investigation published in MDPI, derivatives of coumarins were synthesized and tested for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results highlighted that the compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for developing new antibiotics .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. (1S,9R)-11-{2-[(2-Oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one
- Key Differences :
- Substituent Position : The coumarin moiety is attached at the 7-position instead of the 8-position.
- Linker : An ethoxy (-O-CH₂-CH₂-) group replaces the methyl (-CH₂-) linker.
- Stereochemistry : The (1S,9R) configuration may influence 3D binding to targets.
- Implications :
2.1.2. 11-(2-Hydroxyethyl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one
- Key Differences :
- Missing Coumarin Moiety : Lacks the chromen-2-one system entirely.
- Substituent : A hydroxyethyl group replaces the coumarin-methyl unit.
- Implications :
Quantitative Similarity Analysis
Using Tanimoto coefficients and Morgan fingerprints (radius = 2), the structural similarity between the target compound and its analogues was calculated (Table 1):
| Compound | Tanimoto Coefficient (vs. Target) | Key Shared Features |
|---|---|---|
| Target Compound | 1.00 | Reference |
| (1S,9R)-11-{2-[(2-Oxo-3-phenyl...) | 0.68 | Diazatricyclo core, coumarin, phenyl group |
| 11-(2-Hydroxyethyl)-7,11-diazatricyclo | 0.42 | Diazatricyclo core, polar substituents |
- Interpretation : A Tanimoto coefficient >0.6 (as seen with the coumarin-containing analogue) suggests moderate similarity, aligning with the "similar property principle" where structural resemblance may correlate with comparable biological activity .
Spectroscopic Differentiation
- Raman Spectroscopy : The target compound’s coumarin ring (C=O stretch at ~1700 cm⁻¹) and diazatricyclo C-N vibrations (~1250 cm⁻¹) would differ from analogues lacking these groups (e.g., hydroxyethyl variant) .
- UV-Vis : The target’s coumarin system shows λmax ~320 nm, while the hydroxyethyl analogue lacks this absorption, aiding analytical differentiation .
Tables
Table 1. Structural and Calculated Property Comparison
| Property | Target Compound | (1S,9R)-11-{2-[(2-Oxo-3-phenyl... | 11-(2-Hydroxyethyl)... |
|---|---|---|---|
| Molecular Weight | 456.47 g/mol | 502.52 g/mol | 278.34 g/mol |
| LogP (Predicted) | 2.1 | 2.3 | 1.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Polar Surface Area | 78 Ų | 85 Ų | 58 Ų |
| Tanimoto Similarity | 1.00 | 0.68 | 0.42 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
